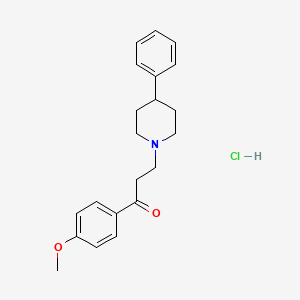
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is a chemical compound with the molecular formula C15-H21-N-O2.Cl-H and a molecular weight of 283.83 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride involves several steps. One common method includes the reaction of 4-methoxypropiophenone with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of fine chemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propiophenone, 4’-methoxy-3-piperidino-, hydrochloride
- Propiophenone, 4’-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride
Uniqueness
Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a propiophenone backbone with a piperidine ring and methoxy group makes it valuable for various applications .
Eigenschaften
CAS-Nummer |
24210-97-7 |
|---|---|
Molekularformel |
C21H26ClNO2 |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(4-phenylpiperidin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-24-20-9-7-19(8-10-20)21(23)13-16-22-14-11-18(12-15-22)17-5-3-2-4-6-17;/h2-10,18H,11-16H2,1H3;1H |
InChI-Schlüssel |
BLPPIZXJGJXNPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


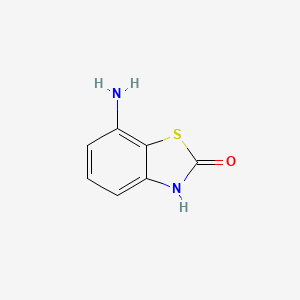

![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
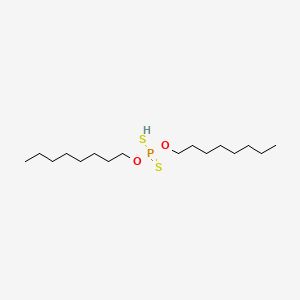
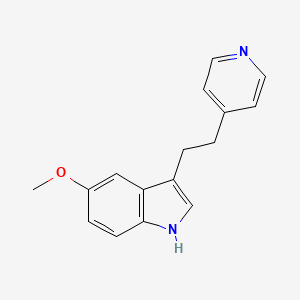
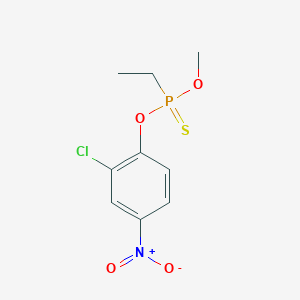
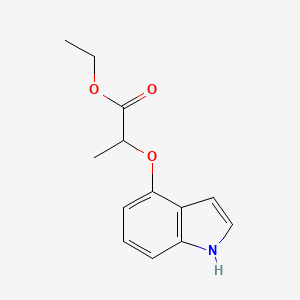
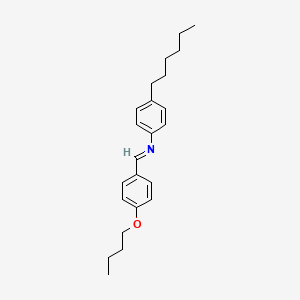
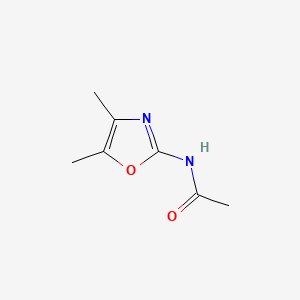
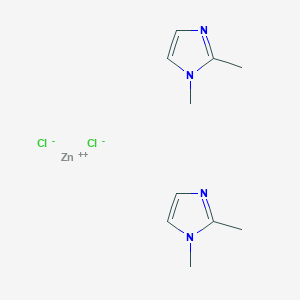
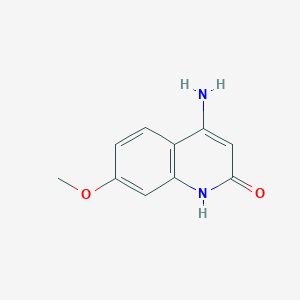
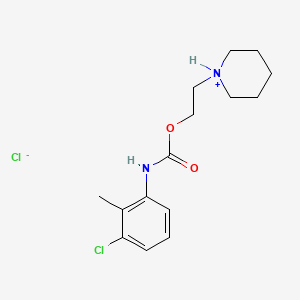
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
